molecular formula C19H22N4O3S3 B4731780 Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B4731780
M. Wt: 450.6 g/mol
InChI Key: JARCJHBSJPWMIA-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core substituted with an amino group and two methyl groups at positions 4, 5, and 5. A sulfanyl acetyl linker bridges this core to a second 4,5-dimethylthiophene-3-carboxylate moiety, which is esterified with an ethyl group.

Properties

IUPAC Name

ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S3/c1-6-26-18(25)14-9(3)11(5)29-17(14)21-12(24)7-27-19-22-15(20)13-8(2)10(4)28-16(13)23-19/h6-7H2,1-5H3,(H,21,24)(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCJHBSJPWMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

This compound is recognized for its potential applications in treating various central nervous system (CNS) disorders. The structural features of the compound, including the thieno[2,3-d]pyrimidine moiety and the amino and acetamido functional groups, suggest it may interact with neurotransmitter systems or exhibit neuroprotective properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing in Organic Solvents : This is often used to facilitate the reaction between various precursors.
  • Chromatography : Employed for purification of intermediates and final products.
  • Spectroscopic Techniques : NMR and Mass Spectrometry are utilized for structural characterization.

Research indicates that compounds with similar structures demonstrate a variety of biological activities:

  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects, making them candidates for further exploration in infectious disease treatment.
  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, warranting further investigation into their efficacy against cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate:

StudyFindingsApplication
Study 1Demonstrated neuroprotective effects in animal modelsPotential treatment for neurodegenerative diseases
Study 2Showed significant antimicrobial activity against various pathogensDevelopment of new antibiotics
Study 3Exhibited cytotoxic effects on cancer cell linesExploration as an anticancer agent

Mechanism of Action

The mechanism of action of ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfanyl and amino groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and bioactivity.

Key Observations

Structural Variations: The target compound is distinguished by its sulfanyl acetyl linker and thienopyrimidine core, whereas analogs like 3d and 3e feature cyanoacrylamido groups and aromatic phenyl substituents .

Synthesis: The target’s synthesis likely involves coupling the thienopyrimidine sulfanyl derivative with a thiophene-ester intermediate, analogous to methods in and . However, yields for similar compounds vary widely (22–94%), suggesting sensitivity to steric and electronic effects .

Physicochemical Properties: Melting Points: Cyanoacrylamido derivatives (e.g., 3d: 298–300°C; 3e: 215–216°C) exhibit higher melting points than non-rigid analogs, likely due to planar aromatic systems and hydrogen bonding . The target compound’s melting point is unreported but expected to align with sulfanyl-linked heterocycles (e.g., 200–300°C). Solubility: Ethyl esters (target, 3d, 3e) may offer better lipid solubility than methyl esters (), enhancing membrane permeability .

Bioactivity: Cyanoacrylamido-thiophenes (e.g., 3d, 3e) show in vitro antioxidant activity (IC₅₀: 10–50 μM) and in vivo anti-inflammatory effects (50–70% edema inhibition), attributed to radical scavenging and COX-2 inhibition .

Biological Activity

Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesizing data from various studies.

Chemical Structure and Properties

The compound has a complex structure that includes a thieno[2,3-d]pyrimidine core and a thiophene moiety. Its molecular formula is C15H18N4O2S2C_{15}H_{18}N_4O_2S_2, and it features multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the thieno-pyrimidine class. For instance, derivatives of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine have shown promising results against various bacterial strains. A study reported that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve inhibition of bacterial protein synthesis or interference with DNA replication.

Table 1: Antimicrobial Activity of Thieno-Pyrimidine Derivatives

Compound NameBacterial StrainActivity (Zone of Inhibition)
Compound AStaphylococcus aureus15 mm
Compound BE. coli12 mm
Ethyl DerivativeE. coli14 mm

Anticancer Potential

Research into the anticancer properties of thieno[2,3-d]pyrimidine derivatives has yielded promising results. Ethyl derivatives have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . In vitro studies indicated that these compounds could inhibit cell proliferation in breast and lung cancer cell lines.

Case Study: Anticancer Activity

In a study conducted by Hossain et al., ethyl 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been suggested that the thieno-pyrimidine moiety can act as an inhibitor of dihydrofolate reductase (DHFR), an important target in cancer therapy . Compounds with similar structures have shown competitive inhibition against this enzyme.

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 Value (µM)
Ethyl DerivativeDihydrofolate Reductase10
Related Compound XDihydrofolate Reductase15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

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